Ethanone, 1-(1-ethenyl-1H-indol-3-yl)-

Description

Contextualization of the Indole (B1671886) Nucleus in Heterocyclic Chemistry

The indole scaffold, a fused bicyclic system comprising a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in the realm of chemical research. nih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound academic and industrial importance. elsevierpure.comacs.org

The unique electronic properties of the indole ring, characterized by its π-electron-rich system, make it a versatile building block in organic synthesis. unimi.it The most reactive position for electrophilic substitution is typically the C3-position, a characteristic that has been extensively exploited in the synthesis of complex molecules. wikipedia.org

Key Attributes of the Indole Nucleus:

| Attribute | Description | Academic Significance |

| Structure | Fused benzene and pyrrole rings. | Provides a rigid and planar scaffold for molecular design. |

| Electronic Nature | π-electron-rich aromatic system. | High reactivity towards electrophiles, enabling diverse functionalization. wikipedia.org |

| Natural Occurrence | Core component of the amino acid tryptophan, neurotransmitter serotonin, and numerous alkaloids. researchgate.net | Serves as a template for the design of biologically active compounds. nih.gov |

| Pharmacological Relevance | Found in a wide range of approved drugs with diverse therapeutic applications. elsevierpure.com | A validated starting point for drug discovery programs. acs.org |

The Role of Ethenyl and Ethanone (B97240) Moieties in Indole Derivatives

The introduction of ethenyl (vinyl) and ethanone (acetyl) groups onto the indole nucleus significantly modulates its chemical and physical properties. These modifications can influence the molecule's reactivity, conformational flexibility, and potential biological interactions.

The ethenyl group , when attached to the nitrogen atom of the indole ring (N-vinylation), extends the π-system of the molecule. This can alter its electronic properties and introduce a new site for chemical reactions, such as cycloadditions. researchgate.net The synthesis of N-vinylindoles can be achieved through methods like the vinylation of indole with acetylene. researchgate.net

The ethanone group , an acetyl moiety, is a common substituent in indole chemistry. When positioned at the C3-position, it acts as an electron-withdrawing group, influencing the reactivity of the indole ring. 3-Acetylindole (B1664109) is a key intermediate in the synthesis of numerous bioactive compounds and natural products. nih.govresearchgate.net Its synthesis can be accomplished through various methods, including the Friedel-Crafts acetylation of indole. researchgate.net

Rationale for Comprehensive Academic Research on Ethanone, 1-(1-ethenyl-1H-indol-3-yl)-

The specific compound, Ethanone, 1-(1-ethenyl-1H-indol-3-yl)-, which incorporates both an N-vinyl group and a C3-acetyl group, presents a compelling subject for academic investigation. The interplay between the electron-donating nature of the vinyl group at the nitrogen and the electron-withdrawing acetyl group at the C3-position is expected to result in unique electronic and chemical properties.

Potential Areas of Academic Interest:

Synthesis and Reactivity: The development of efficient synthetic routes to this specific isomer is a primary research objective. Subsequent studies would focus on its reactivity in various chemical transformations, particularly those that exploit the presence of both the vinyl and acetyl groups. For instance, the vinyl group could participate in Diels-Alder reactions, while the acetyl group could be a handle for further derivatization. unimi.ittandfonline.com

Spectroscopic and Structural Analysis: A thorough characterization using techniques such as NMR, IR, and mass spectrometry would provide valuable data on the molecule's structure and electronic distribution. chemicalbook.comthepharmajournal.comthepharmajournal.com This information is crucial for understanding its chemical behavior.

Biological Screening: Given the vast biological activities associated with indole derivatives, this compound would be a candidate for screening in various biological assays to identify potential therapeutic applications. nih.gov The combination of the N-vinyl and C3-acetyl moieties could lead to novel interactions with biological targets.

Materials Science: The extended π-system and the presence of polar functional groups suggest that this molecule could be explored as a building block for novel organic materials with interesting photophysical or electronic properties.

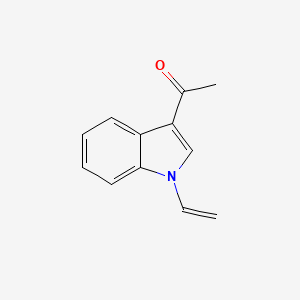

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethenylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-3-13-8-11(9(2)14)10-6-4-5-7-12(10)13/h3-8H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHMZWUKZCYVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475657 | |

| Record name | Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491613-17-3 | |

| Record name | Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Ethanone, 1 1 Ethenyl 1h Indol 3 Yl

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For Ethanone (B97240), 1-(1-ethenyl-1H-indol-3-yl)- , with a molecular formula of C12H11NO, the expected exact mass would be a critical piece of data for its definitive identification.

Despite extensive searches of scientific literature and spectral databases, specific HRMS data for Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- has not been reported. While HRMS data is available for related indole (B1671886) derivatives, such as those described in studies on indolylquinazolinones and other complex indole structures, this information is not directly applicable to the target compound. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution. A complete NMR analysis, including 1D (¹H and ¹³C) and 2D techniques, would be essential for confirming the structural integrity and connectivity of Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- .

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in mapping the intricate network of covalent bonds and spatial relationships within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for instance, within the ethenyl group and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would directly correlate each proton to its attached carbon atom, providing a clear map of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular puzzle, such as connecting the acetyl group to the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is vital for determining the molecule's preferred conformation in solution.

A thorough search has not yielded any published 1D or 2D NMR spectral data specifically for Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- . While numerous resources describe the application of these techniques to other indole-containing molecules, this data cannot be extrapolated to the specific compound of interest. acs.orgresearchgate.net

Conformational Analysis via NMR Spectroscopic Data

The ethenyl group attached to the indole nitrogen introduces rotational flexibility. A detailed conformational analysis, likely aided by NOESY data and computational modeling, would be necessary to understand the preferred spatial arrangement of this substituent relative to the indole core. Such studies are crucial as the conformation can significantly influence the molecule's properties. Regrettably, no dedicated conformational analysis for Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- has been found in the reviewed literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- , characteristic vibrational modes would be expected for the carbonyl (C=O) of the ethanone group, the carbon-carbon double bonds (C=C) of the ethenyl and aromatic indole system, and the carbon-nitrogen (C-N) bonds. nih.gov

Specific FT-IR and Raman spectra for this compound are not available in public databases or literature. The NIST Chemistry WebBook provides an IR spectrum for the related compound Ethanone, 1-(1H-indol-3-yl)- , but not for the N-ethenyl derivative. nist.gov Theoretical studies on other indole derivatives have demonstrated the utility of these techniques, but experimental data for the title compound remains elusive. researchgate.netopenaccesspub.org

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This analysis would provide definitive proof of the molecular structure and could reveal details about how the molecules pack in a crystal lattice.

A search of crystallographic databases and the scientific literature did not uncover any published crystal structure for Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- .

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for compounds with conjugated π-systems, such as the indole ring system in this molecule. The presence of the ethenyl and acetyl groups would be expected to influence the absorption maxima (λmax) compared to the parent indole.

No experimental UV-Vis spectral data for Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- has been found in the surveyed literature. While studies on other indole derivatives include UV-Vis characterization, this data is specific to their unique substitution patterns. openaccesspub.orgrsc.org

Theoretical and Computational Studies on Ethanone, 1 1 Ethenyl 1h Indol 3 Yl

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for studying the electronic structure of molecules. nanobioletters.com It is widely used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or cc-pVDZ, provide a detailed picture of their structural and electronic makeup. nanobioletters.comresearchgate.netnih.gov

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. researchgate.net The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data, such as those from X-ray crystallography, to validate the computational method. researchgate.netresearchgate.net For instance, studies on related heterocyclic compounds show that DFT calculations can accurately predict these parameters. nanobioletters.comresearchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netunimib.it A smaller gap suggests higher reactivity. These frontier molecular orbitals (FMOs) are crucial for understanding electronic transitions and reaction mechanisms. researchgate.net

Table 1: Representative DFT Calculation Parameters for Indole Derivatives

| Parameter | Typical Value/Method | Significance | Source |

|---|---|---|---|

| Method | DFT/B3LYP | A popular hybrid functional for accurate results. | researchgate.netunimib.it |

| Basis Set | 6-311G(d,p), cc-pVDZ | Defines the set of functions used to build molecular orbitals. | nanobioletters.comresearchgate.net |

| HOMO Energy | Compound-dependent | Relates to the electron-donating ability of the molecule. | researchgate.netunimib.it |

| LUMO Energy | Compound-dependent | Relates to the electron-accepting ability of the molecule. | researchgate.netunimib.it |

| HOMO-LUMO Gap | Compound-dependent | Indicates chemical reactivity and stability. | researchgate.net |

Computational Mechanistic Investigations of Synthetic Pathways

Computational chemistry, particularly DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. unimib.it It allows researchers to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby explaining reaction outcomes like regioselectivity. unimib.it

The synthesis of the core structure of Ethanone (B97240), 1-(1-ethenyl-1H-indol-3-yl)- involves key steps such as the formation of the 3-acetylindole (B1664109) moiety and the subsequent N-vinylation of the indole ring. The Friedel-Crafts acetylation of indole to produce 3-acetylindole is a well-known reaction. chemijournal.com Computational studies can model this reaction to understand the role of the catalyst and the energetics of the electrophilic substitution at the C3 position of the indole ring.

Similarly, the Fischer indole synthesis, a fundamental method for creating the indole ring itself, has been studied computationally. mdpi.com The accepted mechanism involves the tautomeric conversion of a hydrazone to an enehydrazine, followed by a carbon-carbon bond formation and cyclization. mdpi.com DFT calculations can be used to investigate each step, determining the rate-determining step and the stability of intermediates. mdpi.com For more complex reactions, such as 1,3-dipolar cycloadditions involving indole derivatives, DFT calculations have been shown to be essential for understanding the reaction pathway and predicting product formation. unimib.it

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like Ethanone, 1-(1-ethenyl-1H-indol-3-yl)-, MD simulations can provide critical insights into its conformational dynamics and its interactions with a solvent. nih.gov

An MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water. The system's trajectory is then calculated by integrating Newton's laws of motion for every atom. This allows for the analysis of how the molecule's conformation changes over time. Key analyses include:

Conformational Flexibility: The ethenyl and acetyl groups attached to the indole ring are rotatable. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable conformations and the energy barriers between them.

Solvation Effects: The simulation explicitly models the interactions between the solute (the indole derivative) and the solvent molecules. This reveals how the solvent influences the molecule's conformation and stability.

Stability of Complexes: In the context of drug design, MD simulations are used to assess the stability of a ligand bound to a protein. nih.gov By simulating the protein-ligand complex in a solvent, researchers can evaluate the stability of the binding pose predicted by molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Functionality

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jocpr.com These models are widely used in drug discovery to predict the activity of new compounds and to understand the structural features that are important for a specific biological function. jocpr.comtandfonline.com

For indole derivatives, numerous QSAR studies have been conducted to model activities such as antifungal, anticancer, and antioxidant effects. tandfonline.commdpi.comresearchgate.net The general workflow for building a QSAR model involves:

Data Set Selection: A group of compounds with known biological activities is chosen. tandfonline.com

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, topological, and quantum chemical) are calculated for each compound. DFT calculations are often used to derive quantum descriptors. tandfonline.com

Model Development: A statistical method, such as Multiple Linear Regression (MLR), is used to create a mathematical relationship between the descriptors and the biological activity. tandfonline.com

Model Validation: The model's predictive power is rigorously tested using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). tandfonline.com

A study on indole derivatives as antifungal agents, for example, developed a QSAR model where activity was correlated with descriptors related to atomic charges and electronic properties. tandfonline.com The resulting equation revealed which structural properties increased or decreased the antifungal activity. tandfonline.com

Table 2: Example of Statistical Parameters in a QSAR Model for Indole Derivatives

| Statistical Metric | Typical Value | Description | Source |

|---|---|---|---|

| n | 52 | Number of compounds in the dataset. | tandfonline.com |

| R² | 0.7884 | Coefficient of determination, indicates the goodness of fit. | tandfonline.com |

| Q² | 0.6866 | Cross-validated R², indicates the predictive ability of the model. | tandfonline.com |

| RMSE | 0.2848 | Root Mean Square Error, measures the differences between predicted and actual values. | tandfonline.com |

In Silico Predictions of Molecular Interactions (e.g., enzyme binding, receptor modulation)

In silico methods, particularly molecular docking, are essential for predicting how a ligand might interact with a biological target like an enzyme or receptor. nih.govmdpi.com This technique predicts the preferred orientation and binding affinity of a molecule within the active site of a protein. physchemres.org

Numerous studies have used molecular docking to investigate the potential of indole derivatives as inhibitors of various targets. eurekaselect.comnih.gov For example, derivatives of 1-(1H-indol-1-yl)ethanone have been studied as potential inhibitors of the CBP/EP300 bromodomain, a target in cancer therapy. nih.gov Other studies have docked indole-based compounds against targets like the JAK-3 protein and acetylcholinesterase. nih.govmdpi.com

The docking process involves preparing the 3D structures of both the ligand (the indole derivative) and the protein target. The software then samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding energy. The results provide insights into:

Binding Affinity: A lower binding energy (more negative value) suggests a stronger interaction. nih.gov

Binding Pose: The specific orientation of the ligand in the active site.

Key Interactions: The analysis reveals specific interactions like hydrogen bonds, π-π stacking, and hydrophobic interactions that stabilize the complex. mdpi.comnih.gov

These predictions help prioritize compounds for synthesis and biological testing and provide a structural basis for designing more potent and selective inhibitors. nih.gov

Table 3: Representative Molecular Docking Targets for Indole-Based Compounds

| Target Protein | Disease/Function | Example Finding | Source(s) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Indole derivatives show potential as selective COX-2 inhibitors. | eurekaselect.comresearchgate.net |

| CBP/EP300 Bromodomain | Cancer (Prostate) | 1-(1H-indol-1-yl)ethanone derivatives identified as potent inhibitors. | nih.gov |

| JAK-3 Protein | Cancer (Oral) | Indole-based compounds show strong binding affinity. | nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Indole-thiadiazole hybrids act as dual inhibitors of AChE and BuChE. | mdpi.com |

| VEGFR2, EGFR | Cancer (Lung) | An indole-based compound showed moderate binding affinities. | physchemres.org |

Investigation of Biological Activities and Molecular Mechanisms of Ethanone, 1 1 Ethenyl 1h Indol 3 Yl Derivatives

Evaluation of Antimicrobial and Antibacterial Activities

The rise of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Indole (B1671886) derivatives have emerged as a promising class of compounds in this area, with studies focusing on their ability to combat bacteria through various mechanisms.

Inhibition of Bacterial Efflux Pumps (e.g., NorA) by Indole-3-yl Ethanone (B97240) Analogs

A significant strategy for overcoming antibiotic resistance is the inhibition of bacterial efflux pumps, which actively expel antimicrobial drugs from the cell, thereby reducing their efficacy. The NorA efflux pump in Staphylococcus aureus is a well-known contributor to fluoroquinolone resistance. nih.govresearchgate.net

Several studies have demonstrated the potential of indole derivatives to act as efflux pump inhibitors (EPIs). For instance, a series of 1-(1H-indol-3-yl)ethanamine derivatives, while showing little intrinsic antibacterial activity, were found to restore the effectiveness of ciprofloxacin (B1669076) against resistant S. aureus strains that overexpress the NorA pump. nih.gov Notably, certain indolic aldonitrones halogenated at the 5-position of the indole core proved to be the most effective NorA inhibitors. nih.gov One particular compound, (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide, was able to reduce the minimum inhibitory concentration (MIC) of ciprofloxacin fourfold at a low concentration. nih.gov

Further research has identified other indole derivatives, such as SMJ-5, as potent NorA efflux pump inhibitors. nih.gov The inhibitory action of these derivatives is evidenced by the increased accumulation of fluorescent NorA substrates like ethidium (B1194527) bromide and norfloxacin (B1679917) within the bacterial cells. nih.gov This inhibition not only enhances the activity of existing antibiotics but can also prolong their post-antibiotic effect. researchgate.netnih.gov The mechanism of some EPIs may also involve indirect action at the transcriptional level, further reducing the pump's activity. researchgate.net

| Compound Class | Target Pump | Key Findings |

| 1-(1H-indol-3-yl)ethanamine derivatives | NorA (S. aureus) | Restored ciprofloxacin activity in resistant strains. nih.gov |

| Indolic aldonitrones (5-halogenated) | NorA (S. aureus) | Most efficient inhibitors in the ethanamine series. nih.gov |

| SMJ-5 (Indole derivative) | NorA (S. aureus) | Potent inhibition, increased substrate accumulation. nih.gov |

Disruption of Biofilm Formation Mechanisms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which provides a physical barrier against antibiotics and host immune responses. The ability to disrupt biofilm formation is a key strategy in combating persistent infections.

Indole and its derivatives have been shown to interfere with biofilm formation in a variety of bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov For example, the plant auxin 3-indolylacetonitrile (IAN) has been found to inhibit biofilm formation more effectively than indole itself for these pathogens. nih.gov The mechanism of action for IAN in E. coli appears to involve the repression of genes responsible for curli formation, an essential component of the biofilm matrix, and the induction of indole production. nih.gov

Other indole derivatives have also demonstrated significant antibiofilm properties. nih.gov For instance, certain (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives have shown good biofilm inhibition against S. aureus. nih.gov Similarly, halogenated indoles and indole-3-carboxyaldehyde have been found to reduce biofilm formation and virulence in pathogenic E. coli. researchgate.net The disruption of quorum sensing, a cell-to-cell communication system that regulates biofilm development, is another mechanism by which indole derivatives can exert their antibiofilm effects. frontiersin.org

| Compound/Derivative | Target Organism(s) | Effect on Biofilm |

| 3-indolylacetonitrile (IAN) | E. coli O157:H7, P. aeruginosa | Inhibition of biofilm formation. nih.gov |

| (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives | S. aureus | Good biofilm inhibition. nih.gov |

| Halogenated indoles | E. coli | Reduction of biofilm formation. researchgate.net |

| Indole-3-carboxyaldehyde | Enteropathogenic E. coli (EPEC) | Decreased pedestal formation. researchgate.net |

| Various indole derivatives | Serratia marcescens | Suppression of biofilm formation. frontiersin.org |

Exploration of Anticancer Potential and Associated Cellular Pathways

The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent anticancer activity. Researchers are actively exploring ethanone, 1-(1-ethenyl-1H-indol-3-yl)- derivatives for their potential to combat cancer through various cellular mechanisms.

Modulation of Tubulin Polymerization

The microtubule network, formed by the polymerization of tubulin proteins, is essential for cell division, making it an attractive target for anticancer drugs. Disruption of tubulin dynamics can lead to cell cycle arrest and apoptosis.

A number of indole derivatives have been identified as potent inhibitors of tubulin polymerization. rsc.org For example, a series of novel compounds incorporating both 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons were designed as tubulin polymerization inhibitors. rsc.org One compound in this series, 6q, demonstrated particularly potent inhibitory activity against tubulin polymerization and exhibited significant growth inhibition against several cancer cell lines, including lung, breast, and liver cancer cells. rsc.org Further studies revealed that this compound induces apoptosis and causes cell cycle arrest in the G2/M phase, which is characteristic of microtubule-interacting agents. rsc.org Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) site on tubulin, thereby disrupting its function. rsc.org

Inhibition of Key Enzymes in Cancer Pathways

Targeting key enzymes involved in cancer cell proliferation and survival is another major strategy in cancer drug discovery. Indole derivatives have shown promise as inhibitors of several important cancer-related enzymes.

One such target is the CREB-binding protein (CBP) and its homolog EP300, which are involved in the development of castration-resistant prostate cancer. nih.gov Researchers have identified and optimized 1-(1H-indol-1-yl)ethanone derivatives as inhibitors of the CBP/EP300 bromodomain. nih.gov The most potent of these compounds, 32h, exhibited strong binding to the CBP bromodomain and showed high selectivity over other bromodomain-containing proteins. nih.gov

Furthermore, indole-based compounds have been investigated as inhibitors of other key enzymes in cancer pathways, such as protein kinases. researchgate.net For instance, certain spirooxindole derivatives have shown inhibitory activity against HER2 and HER3, which are involved in breast cancer. mdpi.com Other indole derivatives have been designed to target cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase (GSK), which play crucial roles in cell cycle regulation and are implicated in brain cancer. mdpi.com Additionally, some indole-based tyrphostin derivatives have been identified as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.govmdpi.com

| Compound Class | Target Enzyme(s) | Cancer Type(s) |

| 1-(1H-indol-1-yl)ethanone derivatives | CBP/EP300 bromodomain | Castration-resistant prostate cancer. nih.gov |

| Spirooxindole derivatives | HER2, HER3, CDK2, EGFR | Breast, liver cancer. mdpi.com |

| Indole-based tyrphostin derivatives | VEGFR-2 | Various cancers. nih.govmdpi.com |

| 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives | Tubulin | Lung, breast, liver cancer. rsc.org |

Assessment of Antioxidant Activity Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Antioxidants can mitigate this damage by scavenging free radicals.

Indole derivatives have been investigated for their antioxidant properties. The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to quench free radicals. nih.gov The presence of an unsubstituted indole nitrogen atom and the ability of the indole ring to stabilize the resulting radical are considered important for this activity. nih.govnih.gov

Studies on C-3 substituted indole derivatives have shown that the nature of the substituent at this position significantly influences their antioxidant potential. nih.gov For example, a derivative with a pyrrolidinedithiocarbamate moiety was found to be a particularly effective radical scavenger and a reducer of ferric ions (Fe³⁺). nih.gov Furthermore, some 3-(1H-indole-3-carbonyl)-2H-chromen-2-one derivatives have demonstrated good radical scavenging ability against the DPPH free radical. researchgate.net The antioxidant mechanism is believed to involve both hydrogen and electron transfer processes. nih.gov

| Compound Class | Antioxidant Assay | Key Findings |

| C-3 substituted indole derivatives | DPPH scavenging, Fe³⁺ reducing ability | Activity depends on the C-3 substituent; pyrrolidinedithiocarbamate moiety showed high activity. nih.gov |

| 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones | DPPH radical scavenging | Several derivatives exhibited good radical scavenging ability. researchgate.net |

| Tryptophan and tryptamine (B22526) derivatives | ROS and RNS scavenging | Effective scavengers; activity dependent on substituent type and position. nih.gov |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Proteases, Kinases)

Derivatives based on the indole ethanone scaffold have been the subject of numerous studies to evaluate their potential as enzyme inhibitors, targeting a range of enzymes implicated in various diseases. While research specifically on 1-(1-ethenyl-1H-indol-3-yl)-ethanone derivatives is specific, broader investigations into related indole ethanone isomers and other substituted indole structures provide significant insights into their enzyme-inhibiting capacities. These studies have particularly focused on acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), cyclooxygenase-2 (COX-2), and bromodomains.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Hybrid derivatives of indole-based thiadiazoles have been synthesized and assessed for their ability to inhibit AChE and BuChE, enzymes critically involved in the progression of Alzheimer's disease. mdpi.com In a study of sixteen analogues, several compounds demonstrated significant inhibitory activity against both enzymes when compared to the reference drug, Donepezil. mdpi.com Analogue 8 , which features a 4-chlorophenyl substitution, was identified as the most potent dual inhibitor in the series. mdpi.com The majority of the synthesized compounds, particularly those with electron-donating groups, showed promising potential as inhibitors. mdpi.com

| Compound | Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|

| Analogue 8 | 4-chlorophenyl | 0.15 ± 0.050 | 0.20 ± 0.10 |

| Donepezil (Reference) | N/A | 0.21 ± 0.12 | 0.30 ± 0.32 |

Protease and Dehydrogenase Inhibition: Research into indolyl-3-ethanone-α-thioether derivatives has revealed their potential as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a validated target for antimalarial drugs. researchgate.net A quantitative structure-activity relationship (QSAR) and molecular docking study designed five new compounds based on this scaffold, with three of them showing superior activity compared to the standard drug, chloroquine. researchgate.net The most active compound designed in this study demonstrated a pIC₅₀ value of 8.2129. researchgate.net

| Compound Name | pIC₅₀ |

|---|---|

| 1-(5-bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone | 7.8893 |

| 2-((4-chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone | 7.9520 |

| 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone | 8.2129 |

| Chloroquine (Reference) | 7.5528 |

Kinase and Other Enzyme Inhibition: The 1-(1H-indol-1-yl)ethanone scaffold, an isomer of the title compound, has been explored for its inhibitory effects on other enzyme families. Studies have focused on the synthesis of novel derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. eurekaselect.com One derivative, D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone) , was identified as having the most potent activity among the tested compounds. eurekaselect.com

Furthermore, 1-(1H-indol-1-yl)ethanone derivatives have been identified as potent inhibitors of the bromodomains of the CREB-binding protein (CBP) and its homolog EP300, which are therapeutic targets in cancer. nih.gov Through fragment-based virtual screening and subsequent optimization, compound 32h was developed, exhibiting an IC₅₀ value of 0.037 µM and high selectivity for CBP/EP300 bromodomains. nih.gov

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| 32h | CBP Bromodomain | 0.037 |

| SGC-CBP30 (Reference) | CBP Bromodomain | ~0.074 (2-fold less potent) |

Structure-Activity Relationship (SAR) Derivations for Biological Functions

The biological activity of ethanone-indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring and associated moieties. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds as enzyme inhibitors. mdpi.com

The substitution pattern on the indole core and its side chains is a critical determinant of biological activity.

On the Indole Ring: For indolyl-3-ethanone-α-thioethers targeting PfDHODH, the introduction of electron-withdrawing groups like -NO₂ at the 5-position of the indole ring was found to significantly enhance inhibitory activity. researchgate.net The combination of a 5-nitro group on the indole and a 4-nitrophenyl group on the thioether moiety resulted in the most potent compound. researchgate.net General SAR studies on indole derivatives also indicate that the presence of halogen atoms (F, Cl, Br) at the 5- or 7-position of the indole scaffold can have a favorable effect on cytotoxicity and kinase inhibition. mdpi.com

On a Phenyl Side Chain: In the case of indole-thiadiazole hybrids as cholinesterase inhibitors, the nature of the substituent on the phenyl ring attached to the thiadiazole was key. An electron-withdrawing chloro group at the para-position (analogue 8 ) conferred the highest potency against both AChE and BuChE. mdpi.com For COX-2 inhibitors based on the 1-(1H-indol-1-yl)ethanone scaffold, a 4-nitrophenyl group was part of the most active derivative, D-7. eurekaselect.com

On the Ethanone Moiety: The development of CBP/EP300 bromodomain inhibitors from a 1-(1H-indol-1-yl)ethanone fragment involved extensive modification. The optimization that led to the highly potent compound 32h highlights the importance of the substituents attached to the core structure. nih.gov A cocrystal structure of a related inhibitor, 22e , in complex with CBP provided a structural basis for these optimizations. nih.gov

The three-dimensional arrangement of atoms (stereochemistry) in drug molecules is fundamental to their interaction with biological targets. While specific stereochemical studies on 1-(1-ethenyl-1H-indol-3-yl)-ethanone are not widely available, research on related chiral indole derivatives underscores the importance of stereoisomerism.

In a study developing 3-substituted indoles via an enantioselective reaction, the resulting enantiomers were evaluated for their activity in cancer cell lines. nih.gov The evaluation of two different analogue pairs and their respective enantiomers revealed differential activity between the stereoisomers, with the compounds being modestly more effective at killing tumor cells compared to normal cells. nih.gov Significantly, cell cycle analysis showed that two structurally similar compounds caused arrests at different phases (G1 vs. G2), suggesting that minor changes in the indole framework, which would include stereochemical configuration, can have a profound impact on the compound's molecular target and mechanism of action. nih.gov This demonstrates that controlling the stereochemistry is a critical aspect of designing specific and potent indole-based therapeutic agents.

Derivatization Strategies and Analogue Design for Functional Exploration

Synthesis of Substituted Ethanone (B97240), 1-(1-ethenyl-1H-indol-3-yl)- Analogues

Detailed research on the synthesis of substituted analogues of Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- is not extensively available in the public domain. However, based on general principles of indole (B1671886) chemistry, several strategies can be proposed for the synthesis of its derivatives.

The indole nucleus is amenable to electrophilic substitution, primarily at the C5 and C6 positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be employed to introduce substituents onto the benzene (B151609) portion of the indole ring. The reactivity of the 1-vinyl group would need to be considered, as it may be susceptible to polymerization or other side reactions under certain conditions.

Furthermore, the acetyl group at the C3-position provides a handle for various chemical modifications. For instance, the alpha-carbon to the carbonyl group could be functionalized through halogenation followed by nucleophilic substitution. The carbonyl group itself could undergo reactions such as reduction to an alcohol, conversion to an oxime, or be used in condensation reactions to form larger, more complex structures.

A hypothetical reaction scheme for the synthesis of a substituted analogue is presented below:

| Reactant | Reagent | Product | Potential Substitution |

| Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- | Nitrating agent (e.g., HNO₃/H₂SO₄) | 1-(1-ethenyl-5-nitro-1H-indol-3-yl)ethanone | Introduction of a nitro group at the C5 position |

| Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- | Brominating agent (e.g., NBS) | 1-(5-bromo-1-ethenyl-1H-indol-3-yl)ethanone | Introduction of a bromine atom at the C5 position |

Scaffold Modification for Enhanced Specificity in Biological Systems

Modification of the core 1-vinyl-3-acetylindole scaffold is a key strategy for enhancing the specificity of its analogues for particular biological targets. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govrjpn.org

Scaffold modifications could involve altering the nature of the substituent at the N1-position. While this article is focused on the 1-ethenyl derivative, replacing the vinyl group with other small, electronically distinct groups could modulate the compound's pharmacokinetic and pharmacodynamic properties.

Another approach is to modify the linker between the indole core and the ethanone group. For example, extending the acetyl chain or incorporating it into a larger ring system could alter the molecule's three-dimensional shape and its ability to fit into specific binding pockets of proteins.

Structure-activity relationship (SAR) studies on related indole derivatives have shown that even minor modifications to the scaffold can lead to significant changes in biological activity and selectivity. nih.gov For instance, the presence and position of substituents on the indole ring can dramatically influence binding affinity and efficacy. nih.gov

Development of Probes for Mechanistic Biological Studies

Chemical probes are essential tools for elucidating the mechanisms of biological processes. A molecule like Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- could serve as a starting point for the development of such probes. This would typically involve the introduction of a reporter group, such as a fluorescent tag, a biotin (B1667282) moiety for affinity purification, or a photoreactive group for covalent labeling of target proteins.

The vinyl group at the N1-position offers a potential site for the attachment of such reporter groups via click chemistry or other selective ligation methods. Alternatively, the acetyl group at C3 could be modified to incorporate a linker to which a probe functionality is attached.

The design of effective chemical probes requires a balance between maintaining the parent molecule's biological activity and incorporating a reporter group that is readily detectable without significantly perturbing the molecule's interaction with its biological target. While specific examples of probes derived from Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- are not documented in the available literature, the principles of probe design are well-established and could be applied to this scaffold.

Potential Applications in Advanced Chemical Materials and Polymer Science

Incorporation of Ethenyl Indole-Ketone Moieties into Polymer Systems

The presence of the N-vinyl group is a direct gateway to polymerization. N-vinylindoles are known to undergo polymerization and copolymerization, leading to the formation of poly(N-vinylindoles). rsc.orgacs.org These polymers are noted for their potential semiconducting and photosensitive properties. rsc.org

The incorporation of the 1-(3-acetyl)-indolyl moiety as a pendant group onto a polymer backbone could impart unique characteristics to the resulting material. The acetyl group can serve as a site for post-polymerization modification, allowing for the attachment of other functional molecules or for cross-linking the polymer chains. This could be utilized to fine-tune the material's physical and chemical properties, such as solubility, thermal stability, and mechanical strength.

Furthermore, N-vinylindole can be copolymerized with other monomers, including indole (B1671886) itself, N-methylindole, indene, coumarin, and maleic anhydride (B1165640), to produce copolymers with approximately 1:1 molar ratios of the constituent monomers. acs.org This suggests that Ethanone (B97240), 1-(1-ethenyl-1H-indol-3-yl)- could be copolymerized with a variety of other vinyl monomers to create a diverse range of functional polymers. The resulting copolymers would feature the indole-ketone functionality, which could be leveraged for applications in areas such as organic electronics or biomedical materials.

Photoreactive Properties of Ethenyl-Substituted Indoles

The vinyl group attached to the indole ring is expected to be photoreactive. Photochemical reactions, such as [2+2] cycloadditions, are common for molecules containing vinyl groups, especially when conjugated with an aromatic system. libretexts.org These reactions are typically initiated by the absorption of light, leading to an excited state that can then react with another molecule to form a cyclobutane (B1203170) ring. libretexts.org This property could be exploited in the development of photoresponsive materials, where the material's properties change upon exposure to light.

For instance, polymers containing this ethenyl indole-ketone moiety could be used in photolithography or as photo-crosslinkable resins. The indole ring itself can participate in photochemical processes. The sensitized photooxygenation of 3-vinylindole derivatives is a known reaction, leading to the formation of various oxygenated products. acs.org The combination of the vinyl group and the indole nucleus in Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- could lead to unique photochemical behavior, potentially enabling its use as a photoinitiator or in photodynamic therapy applications, although further research is needed to confirm this.

Role as Versatile Reactive Intermediates in Organic Synthesis

Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- is a prime candidate for a versatile building block in organic synthesis. The N-vinylindole moiety can participate in various cycloaddition reactions. bohrium.comacs.org For example, vinylindoles can act as dienes in Diels-Alder reactions, allowing for the construction of complex carbazole (B46965) frameworks. bohrium.comnih.gov They can also undergo [4+2] and [2+2] cycloaddition reactions with various dienophiles and dipolarophiles. unimi.itnih.gov Gold-catalyzed reactions of vinylindoles with electron-poor alkenes can also lead to cycloaddition products. unimi.it

The 3-acetyl group provides another reactive handle. 3-Acetylindole (B1664109) is a well-established starting material for the synthesis of a wide array of biologically active indole alkaloids and other complex molecules. nih.govresearchgate.net The acetyl group can undergo condensation reactions with aldehydes to form chalcone-like structures, which are themselves valuable synthetic intermediates. thepharmajournal.comthepharmajournal.com It can also be a precursor for the synthesis of (5-Indole)oxazole alkaloids, β-carboline alkaloids, and bis-indole alkaloids. nih.gov

The presence of both the N-vinyl and 3-acetyl groups allows for sequential or orthogonal functionalization. For example, the vinyl group could first be used in a cycloaddition reaction to build a complex polycyclic core, followed by modification of the acetyl group to introduce further diversity. This dual reactivity makes Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- a potentially powerful tool for the efficient construction of complex molecular architectures.

Compound Data Tables

Properties of Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- (Estimated) Note: Direct experimental data for this specific compound is limited. The following properties are estimated based on the known properties of 3-acetylindole and its N-alkylated derivatives.

| Property | Value |

| Molecular Formula | C12H11NO |

| Molecular Weight | 185.22 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Expected to be higher than N-ethyl-3-acetylindole (solid) and potentially in the range of other substituted acetylindoles. |

| Solubility | Likely soluble in common organic solvents like DMF, and at elevated temperatures in others. acs.org |

| Spectroscopic Data | Expected to show characteristic signals for a 3-acetyl group (singlet around 2.5 ppm in ¹H NMR) and an N-vinyl group (signals in the vinylic region of the NMR spectrum). The IR spectrum would likely show a strong carbonyl stretch. |

Future Research Directions and Concluding Perspectives

Development of Novel Green Synthetic Routes for Ethanone (B97240), 1-(1-ethenyl-1H-indol-3-yl)-

The synthesis of functionalized indoles is a mature field, yet the development of environmentally benign and efficient methods remains a critical goal. For a molecule like Ethanone, 1-(1-ethenyl-1H-indol-3-yl)-, future synthetic research should prioritize green chemistry principles.

Current strategies for N-vinylation of indoles often rely on metal catalysts, such as palladium, or high-temperature reactions with acetylene. nih.govacs.org Future work could explore:

Catalyst-Free N-Vinylation: Investigating novel, catalyst-free methods for the N-vinylation of 3-acetylindole (B1664109) would be a significant advancement. This could involve exploring reactions with vinylating agents under microwave irradiation or using deep eutectic solvents to promote the reaction without the need for metal catalysts.

Enzyme-Catalyzed Synthesis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Future research could focus on identifying or engineering enzymes capable of catalyzing the N-vinylation of the indole (B1671886) nucleus.

One-Pot Syntheses: Developing a one-pot reaction where indole is sequentially or concurrently N-vinylated and then acylated at the C3 position would be highly efficient. Iron-catalyzed C-H alkylation of indoles has been shown to be a green and efficient method, suggesting that similar approaches for acylation could be developed. rsc.org A plausible future direction is the development of a multicomponent reaction involving indole, a vinyl source, and an acetylating agent, potentially catalyzed by a reusable magnetic nanoparticle catalyst to simplify purification. researchgate.net

Advanced Multi-Omics and Systems Biology Approaches for Biological Activity Elucidation

The biological activities of indole derivatives are vast and varied, ranging from antimicrobial to anticancer and neuroprotective effects. researchgate.netnih.govnih.gov The unique electronic properties conferred by the N-vinyl and C3-acetyl groups suggest that Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- could possess interesting and potentially novel biological activities.

To comprehensively understand its biological impact, future research should move beyond traditional screening assays and embrace a systems biology approach. frontiersin.org This would involve:

Multi-Omics Profiling: Upon treating cells or organisms with the compound, a multi-omics approach, including transcriptomics, proteomics, and metabolomics, would provide a holistic view of the induced cellular changes. This can help in identifying the molecular pathways and biological processes perturbed by the compound.

Target Identification and Validation: Computational analyses, such as molecular docking, can predict potential protein targets. nih.gov These predictions can then be validated experimentally. For instance, given the structural similarities to other bioactive indoles, potential targets could include kinases, proteases, or receptors involved in cell signaling.

Gut Microbiome Interactions: Indole and its derivatives are known to be produced and metabolized by the gut microbiota, influencing host health. nih.gov Future studies could investigate how Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- affects the composition and function of the gut microbiome and, in turn, how the microbiome metabolizes the compound, potentially altering its bioactivity.

Rational Design of New Functional Materials Based on the Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- Scaffold

The N-vinyl group in Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- makes it an attractive monomer for the synthesis of novel polymers. acs.orgacs.org The indole moiety itself has been incorporated into microporous organic polymers for applications in gas storage and separation. rsc.org

Future research in materials science could focus on:

Conducting Polymers: The polymerization of N-vinylindole can lead to the formation of conducting polymers. The introduction of the C3-acetyl group could modulate the electronic properties of the resulting polymer, potentially leading to materials with tailored conductivity and stability.

Photonic Materials: Indole derivatives can exhibit interesting photophysical properties, including fluorescence. nih.govnih.gov The specific substitution pattern of Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- could result in unique absorption and emission characteristics. By systematically modifying the substituents on the indole ring, it may be possible to rationally design a family of fluorescent polymers with tunable emission colors. unimi.it

Biocompatible Materials: Given the biocompatibility of many indole derivatives, polymers derived from Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- could be explored for biomedical applications, such as drug delivery systems or scaffolds for tissue engineering.

Emerging Methodologies in Spectroscopic and Computational Analysis

A thorough understanding of the structure-property relationships of Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- and its derivatives requires the application of advanced analytical and computational techniques.

Advanced Spectroscopic Techniques: While standard techniques like NMR and mass spectrometry are essential for structural characterization, more advanced methods could provide deeper insights. For example, time-resolved fluorescence spectroscopy could be used to study the excited-state dynamics of the molecule and its potential as a fluorescent probe. mdpi.commdpi.com

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry, vibrational frequencies, and electronic properties of the compound. nih.gov Such calculations can aid in the interpretation of experimental spectra and provide insights into the molecule's reactivity. For instance, computational studies on related vinylindoles have been used to understand their cycloaddition reactions. researchgate.net

Predictive Modeling of Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of a series of derivatives with their biological activity. rsc.org This can guide the rational design of new compounds with enhanced potency and selectivity.

Q & A

Q. What are the recommended synthetic routes for preparing Ethanone, 1-(1-ethenyl-1H-indol-3-yl)-, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or transition-metal-catalyzed coupling reactions. For example, indole derivatives with ethenyl groups can undergo regioselective acylation using acetylating agents (e.g., acetyl chloride) in the presence of Lewis acids (e.g., AlCl₃) . Optimization strategies include:

- Catalyst Selection: Acidic catalysts like p-toluenesulfonic acid (p-TSA) enhance reaction rates and yields in indole functionalization (e.g., 70–85% yields in analogous syntheses) .

- Solvent Systems: Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction homogeneity.

- Temperature Control: Reactions typically proceed at 60–80°C to balance kinetic efficiency and side-product suppression.

Q. Table 1: Example Reaction Conditions for Indole Derivatives

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| p-TSA | DCM | 70 | 82 | |

| AlCl₃ | Toluene | 80 | 75 |

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

Q. Table 2: Key Spectroscopic Signatures

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 6.2 (ethenyl), δ 10.1 (NH) | |

| ¹³C NMR | δ 190.5 (C=O) | |

| MS (EI) | m/z 199.18 (M⁺) |

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the ethenyl-indole moiety in nucleophilic additions?

Methodological Answer: The ethenyl group’s conjugation with the indole ring enhances electrophilic character at the β-carbon. Key factors include:

- Electronic Effects: Electron-withdrawing groups (e.g., acetyl) increase electrophilicity, favoring Michael additions .

- Steric Hindrance: Substituents at the indole N-position (e.g., methyl) reduce accessibility, necessitating bulky base catalysts (e.g., DBU) for regioselective reactions .

- Computational Studies: DFT calculations (e.g., Gaussian 16) predict charge distribution and transition states. For example, Fukui indices identify reactive sites for nucleophilic attack .

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

Methodological Answer: Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. Resolution methods include:

- Variable Temperature NMR: Identifies tautomeric equilibria (e.g., keto-enol shifts in hydroxy-substituted analogs) .

- Isotopic Labeling: ¹⁵N or ¹³C labeling clarifies ambiguous indole NH or carbonyl signals .

- Cross-Validation: Compare data with structurally characterized analogs (e.g., 1-(1H-indol-3-yl)ethanone, CAS 703-80-0) .

Q. What are the safety protocols for handling this compound, given its potential toxicity?

Methodological Answer: Safety data for related indole derivatives indicate:

- Hazard Classification: Acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Mitigation Measures:

- Use fume hoods and PPE (gloves, goggles) during synthesis.

- Store in airtight containers under inert gas to prevent oxidation .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to targets (e.g., cytochrome P450) using the compound’s 3D structure (from SCXRD or PubChem) .

- Pharmacophore Modeling: Identify critical interaction sites (e.g., indole NH for hydrogen bonding) .

- ADMET Prediction: Tools like SwissADME estimate bioavailability (e.g., XlogP ~2.1 suggests moderate lipophilicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.